Home > Products > Screening Compounds P85134 > ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate - 898462-93-6

ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Catalog Number: EVT-3009725
CAS Number: 898462-93-6
Molecular Formula: C18H28N6O4
Molecular Weight: 392.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted xanthine derivatives represent a class of organic compounds structurally similar to naturally occurring xanthines like caffeine and theophylline. They are characterized by a purine core with various substituents at positions 1, 3, 7, and 8. [, , , , , ] These modifications influence their pharmacological properties, making them valuable tools in pharmaceutical research. [, , , , , ] They are widely studied for potential applications in treating various conditions, including diabetes, obesity, asthma, and neurological disorders. [, , , , , ]

Synthesis Analysis
  • Alkylation of Theophylline: This involves reacting theophylline (1,3-dimethylxanthine) with various alkyl halides to introduce substituents at the 7th position. [, ]
  • Nucleophilic Substitution: Reacting a halogenated xanthine derivative with nucleophiles like amines or alcohols can introduce desired substituents. [, ]

Specific reaction conditions like solvents, temperature, and catalysts are crucial for achieving desired yields and product purity. []

Molecular Structure Analysis
  • Substituents: The type, size, and position of substituents on the purine core directly impact binding affinity to target proteins and enzymes. [, ]
  • Conformation: The flexibility and preferred conformation of the molecule also influence interactions with biological targets. []
  • Stereochemistry: In cases where chiral centers exist, specific enantiomers can exhibit different pharmacological profiles. []

Analytical techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are used to determine molecular structures and study structure-activity relationships. [, ]

Mechanism of Action
  • Enzyme Inhibition: Many derivatives act as inhibitors of enzymes like phosphodiesterase (PDE), dipeptidyl peptidase-IV (DPP-IV), and adenosine receptors. [, , ] This inhibition often involves competitive binding to the active site of the enzyme, preventing its normal function. []
  • Receptor Antagonism/Agonism: Some derivatives can bind to specific receptors, either blocking their activation (antagonism) or mimicking the action of natural ligands (agonism). [, ]
  • Antioxidant Activity: Certain derivatives exhibit antioxidant properties, scavenging free radicals and protecting against oxidative stress. []

Detailed mechanistic studies often involve enzyme kinetics, receptor binding assays, and in vivo experiments. [, , , ]

Applications
  • Drug Development: They are explored as potential therapeutic agents for various diseases, including diabetes, obesity, asthma, inflammatory diseases, and neurological disorders. [, , , , ]
  • Pharmacological Tools: They serve as valuable tools for studying specific enzymes and receptors involved in various physiological processes. [, ] For example, radiolabeled derivatives are used in binding assays to characterize receptor distribution and affinity. []

Relevance: While not structurally identical, Alogliptin shares a similar binding mode with the target compound, ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, as they are both DPP-IV inhibitors. Both compounds target the active site of the DPP-IV enzyme.

Linagliptin

Relevance: Linagliptin, along with Alogliptin, served as a basis for molecular operations that led to the identification of ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate as a potential DPP-IV inhibitor. The target compound shares structural features and a similar binding mode with Linagliptin, particularly in the context of DPP-IV inhibition.

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile, denoted as (R)-40

Relevance: This compound shares the core structure of a substituted 1,3-dimethylxanthine with ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, suggesting they belong to the same chemical class of xanthine derivatives. Additionally, both compounds are recognized for their potent DPP-IV inhibitory activity.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Relevance: This series of compounds and ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate belong to the same chemical class of 1,3-dimethylxanthine derivatives, sharing a common core structure. While their specific substituents and subsequent biological activities may differ, their structural similarity highlights their relatedness.

8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Relevance: This compound highlights the broader family of substituted xanthines, of which ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is also a member. While their specific targets and applications may differ, the shared xanthine core structure emphasizes their chemical relatedness.

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Relevance: Both this compound and ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate share the same base structure with a piperazine ring attached to the 7 position of the xanthine core. This structural similarity suggests they belong to the same chemical class and might exhibit overlapping pharmacological properties.

Relevance: While structurally distinct from ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, compound 1 highlights the broader context of developing therapeutic agents for metabolic disorders, which often involve exploring a diverse range of chemical structures and mechanisms of action.

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, denoted as compound 2

Relevance: Although structurally different from ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate, compound 2 underscores the ongoing research into developing therapeutic agents for metabolic disorders. This research often involves exploring various chemical structures and mechanisms of action.

Relevance: This compound and ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate share the core 3-methyl-1H-purine-2,6-dione structure. This structural similarity suggests they belong to the same chemical class and may exhibit overlapping pharmacological properties, particularly concerning their potential anti-obesity effects.

Properties

CAS Number

898462-93-6

Product Name

ethyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

IUPAC Name

ethyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Molecular Formula

C18H28N6O4

Molecular Weight

392.46

InChI

InChI=1S/C18H28N6O4/c1-4-6-7-24-14-15(21(3)18(27)20-16(14)26)19-17(24)23-10-8-22(9-11-23)12-13(25)28-5-2/h4-12H2,1-3H3,(H,20,26,27)

InChI Key

FUDCKMNKROJHJT-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.